2-[1-(4-Methoxyphenyl)ethenyl]phenol
CAS No.:
Cat. No.: VC18920198
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14O2 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 2-[1-(4-methoxyphenyl)ethenyl]phenol |
| Standard InChI | InChI=1S/C15H14O2/c1-11(14-5-3-4-6-15(14)16)12-7-9-13(17-2)10-8-12/h3-10,16H,1H2,2H3 |
| Standard InChI Key | ATMIXNNJZQIVPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2O |
Introduction
Chemical Identity and Nomenclature
2-[1-(4-Methoxyphenyl)ethenyl]phenol is systematically named 2-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol under IUPAC nomenclature, reflecting the trans (E) configuration of the ethenyl group bridging the two aromatic rings . Alternative designations include the CAS registry number 110598-56-6 and identifiers such as DTXSID60346759 and LCCK0033 . The compound’s SMILES notation, COC1=CC=C(C=C1)C=CC2=CC=CC=C2O, explicitly defines the para-methoxy substitution on one benzene ring and the ortho-hydroxyl group on the other, connected by a conjugated double bond .
Structural Characteristics
Molecular Geometry and Stereochemistry
The compound’s structure features two aromatic rings interconnected by an ethenyl group in the E configuration, as confirmed by its InChIKey UKDLGNUAFAIABY-UHFFFAOYSA-N . This trans arrangement minimizes steric hindrance between the methoxy and hydroxyl groups, stabilizing the molecule through conjugation across the double bond. The planar geometry of the ethenyl bridge facilitates π-orbital overlap, enhancing electronic communication between the rings (Figure 1) .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| SMILES | COC1=CC=C(C=C1)C=CC2=CC=CC=C2O |
| InChIKey | UKDLGNUAFAIABY-UHFFFAOYSA-N |
| CAS Number | 110598-56-6 |
Physicochemical Properties
Solubility and Stability
The presence of polar functional groups (hydroxyl, methoxy) suggests moderate solubility in polar solvents like methanol or chloroform, as inferred from analogs such as 2-[2-(3-methoxyphenyl)ethyl]phenol, which exhibits slight solubility in these solvents . The compound’s stability is likely influenced by the phenolic group, necessitating storage under inert atmospheres to prevent oxidation .
Thermal Behavior
Though direct thermal data (melting/boiling points) are unavailable, structurally similar compounds like 4-ethyl-2-methoxyphenol exhibit melting points near 45–49°C , suggesting that 2-[1-(4-methoxyphenyl)ethenyl]phenol may display comparable thermal properties. The conjugated system may enhance thermal stability relative to non-aromatic analogs.
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